7,7-Dimethyloctanoic acid
Overview
Description
7,7-Dimethyloctanoic acid is a chemical compound with the molecular formula C16H35NO5 . It is also known by other names such as Neodecanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 35 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Scientific Research Applications
Synthesis and Medical Applications : A study detailed the synthesis of a compound structurally related to 7,7-dimethyloctanoic acid, which showed potential as a cytotoxic agent against human cancer cell lines (Wang et al., 2013).
Biological Activity : Another research focused on Lyngbyabellin A, containing a derivative of this compound, isolated from a marine cyanobacterium. This compound exhibited significant cytotoxicity and potential as a disrupter of cellular microfilament networks (Luesch et al., 2000).
Molecular Studies and Drug Synthesis : A study reported on the total synthesis of 4,5-Didehydroguadiscine, which includes a 7,7-dimethylaporphinoid structure. This synthesized compound was identified as a potent melanogenesis inhibitor, suggesting its potential use in medical applications (Tanabe et al., 2015).
Chemical Properties and Synthesis Techniques : Research on the acid-base properties of various purine derivatives, including those related to this compound, provided insights into their intrinsic acidic properties. This study has implications for understanding the behavior of nucleic acids in biological systems (Kampf et al., 2002).
Environmental and Analytical Chemistry : A biomonitoring study focused on 7-hydroxycitronellal, a compound structurally similar to this compound, highlighting its use and exposure in Germany. This research has implications for understanding human exposure to synthetic fragrances and their metabolites (Pluym et al., 2020).
Photophysical Properties for Biomedical Applications : A study on the design and synthesis of pyrroloquinoline-based compounds, including derivatives of this compound, evaluated their potential as dyes for biological studies, with applications in cell trafficking and pharmacokinetics (Carta et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
7,7-Dimethyloctanoic acid, also known as Neo-decanoic acid , is a fatty acid found in a variety of plant and animal sources. It is a saturated fatty acid with a single methyl group at the 7th carbon position. .
Mode of Action
Biochemical Pathways
As a fatty acid, it may play a role in lipid metabolism and could be a component of the phospholipids in cell membranes. It may also be a component of the wax esters found in some plant species.
Result of Action
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,7-dimethyloctanoic acid can change over time. This compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-tumor effects . The stability and degradation of this compound are important factors in its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, influencing the breakdown and synthesis of lipids . This compound can also affect metabolic flux and metabolite levels, altering the balance of lipid and energy metabolism in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The distribution of this compound can affect its localization and activity, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound is primarily localized in the cell membrane, where it is a component of phospholipids . It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its localization and function.
Properties
IUPAC Name |
7,7-dimethyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | NEODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17828 | |
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Record name | NEODECANOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866704 | |
Record name | 7,7-Dimethyloctanoic acid | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |
Record name | NEODECANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/17828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Neodecanoic acid | |
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Record name | Neodecanoic acid | |
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Boiling Point |
482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |
Record name | NEODECANOIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
201 °F (USCG, 1999), 94 °C c.c. | |
Record name | NEODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |
Record name | NEODECANOIC ACID | |
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Density |
0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |
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URL | https://cameochemicals.noaa.gov/chemical/17828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
Relative vapor density (air = 1): 5.9 | |
Record name | NEODECANOIC ACID | |
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Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |
Record name | Neodecanoic acid | |
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CAS No. |
26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |
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Melting Point |
less than 104 °F (USCG, 1999), -39 °C | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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